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Compound of Interest

Compound Name:
1-Aminocyclohexanecarboxylic

acid

Cat. No.: B555797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the primary synthetic routes for producing

1-aminocyclohexanecarboxylic acid, a crucial cyclic α-amino acid analog, starting from the

readily available precursor, cyclohexanone. The two principal methods detailed are the

Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer robust methods for

the creation of the target molecule, each with distinct intermediate steps and reaction

conditions.

Overview of Synthetic Pathways
The synthesis of 1-aminocyclohexanecarboxylic acid from cyclohexanone is predominantly

achieved through two classic named reactions. The Strecker synthesis proceeds via an α-

aminonitrile intermediate, while the Bucherer-Bergs reaction utilizes a hydantoin intermediate.

Both pathways ultimately converge on the target amino acid through a final hydrolysis step.
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Caption: Synthetic routes from cyclohexanone to 1-aminocyclohexanecarboxylic acid.

Method 1: The Strecker Synthesis
The Strecker synthesis is a two-step method for producing α-amino acids.[1] The first step

involves the reaction of a ketone with an ammonium salt and an alkali metal cyanide to form an

α-aminonitrile.[2] The second step is the hydrolysis of the nitrile to yield the desired amino acid.

[3] This method is widely applicable to various ketones and aldehydes.[2]

Experimental Protocol
The following protocol is adapted from the reliable Organic Syntheses procedure for the

preparation of α-aminoisobutyric acid from acetone.[3]

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

In a suitable reaction vessel, prepare a solution of ammonium chloride in water. Cool the

solution in an ice bath to 5-10°C.

With vigorous stirring, add cyclohexanone, followed by the dropwise addition of an aqueous

solution of sodium cyanide, ensuring the temperature does not exceed 15°C.[3]

Continue stirring for one hour after the cyanide addition is complete, then allow the mixture

to stand overnight.

The organic layer containing the aminonitrile is separated. The aqueous layer is extracted

multiple times with a suitable organic solvent (e.g., ether).

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), and the

solvent is removed under reduced pressure to yield the crude 1-

aminocyclohexanecarbonitrile.

Step 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

The crude 1-aminocyclohexanecarbonitrile is treated with a strong acid, such as 48%

hydrobromic acid or concentrated hydrochloric acid.[3]
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The mixture is heated at reflux for several hours (typically 2-4 hours) to facilitate complete

hydrolysis of the nitrile group to a carboxylic acid.

The acid is removed by distillation under reduced pressure.

The residue is dissolved in water and the solution is again concentrated under vacuum to

remove residual acid.

The resulting crude amino acid hydrohalide salt is dissolved in an alcohol (e.g., methanol),

and the free amino acid is precipitated by neutralization with a base like pyridine or by

adjustment of the pH to its isoelectric point.[3]

The precipitated 1-aminocyclohexanecarboxylic acid is collected by filtration, washed with

cold alcohol, and dried.

Quantitative Data (Strecker Synthesis)

Step Reactants
Key
Conditions

Product

Reported
Yield
(Analogous
)

Reference

1

Cyclohexano

ne, NH₄Cl,

NaCN

5-15°C,

Aqueous

1-

Aminocycloh

exanecarboni

trile

- [3]

2

1-

Aminocycloh

exanecarboni

trile

Reflux with

conc. HBr or

HCl

1-

Aminocycloh

exanecarbox

ylic Acid

30-33%

(Overall from

Acetone)

[3]

Method 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a

carbonyl compound, ammonium carbonate, and an alkali cyanide.[4][5] These hydantoin

intermediates can then be hydrolyzed under harsh conditions to yield the corresponding amino

acid.[6] This method is particularly effective for ketones.[5]
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Experimental Protocol
The following protocol is adapted from established procedures for the Bucherer-Bergs reaction

with cyclic ketones and subsequent hydantoin hydrolysis.[6]

Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin

In a pressure-rated reaction vessel, a solution of cyclohexanone, potassium cyanide, and

ammonium carbonate is prepared in a 1:1 mixture of ethanol and water.[6]

A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:1.1:2.8.[6]

The mixture is heated with stirring to 50-55°C for an extended period, typically 5 to 10 hours.

[6]

After the reaction period, the mixture is diluted with water and cooled to induce precipitation

of the hydantoin product.

The crude cyclohexanespiro-5'-hydantoin is collected by filtration, washed with water, and

can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

The purified cyclohexanespiro-5'-hydantoin is mixed with a strong hydrolyzing agent, such as

70% sulfuric acid or an aqueous solution of barium hydroxide.[6]

The heterogeneous mixture is heated in an autoclave or a sealed vessel to a high

temperature (e.g., 150°C with H₂SO₄ or 160°C with Ba(OH)₂) for 24 hours.[6]

After cooling, the reaction mixture is diluted with water. If sulfuric acid was used, the solution

is carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

If barium hydroxide was used, the excess barium is precipitated as barium sulfate by the

addition of sulfuric acid or as barium carbonate with ammonium carbonate.

The precipitated amino acid is collected by filtration, washed, and can be further purified by

recrystallization from aqueous acetic acid or an alcohol/water mixture.[6]
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Quantitative Data (Bucherer-Bergs Reaction)

Step Reactants
Key
Conditions

Product

Reported
Yield
(Analogous
)

Reference

1

Cyclohexano

ne, KCN,

(NH₄)₂CO₃

50-55°C, 5-

10 h,

EtOH/H₂O

Cyclohexane

spiro-5'-

hydantoin

High

(Qualitative)
[6]

2

Cyclohexane

spiro-5'-

hydantoin

150°C, 24 h,

70% H₂SO₄

1-

Aminocycloh

exanecarbox

ylic Acid

- [6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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